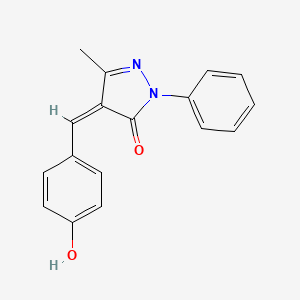
(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including the compound , typically involves the condensation of benzaldehyde with amino-pyrazolone derivatives in the presence of ethanol or acetic acid under reflux conditions. For example, novel pyrazolone derivatives have been prepared via condensation, yielding products characterized by FT-IR, NMR, mass spectra, and elemental analysis with good yields (Abou-Zied & El-Mansory, 2014).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography, revealing details such as hydrogen bonding and the spatial arrangement of molecules. For instance, the crystal structure of a closely related compound was determined, showing the molecule's zigzag 1D chain along the b-axis due to intermolecular O-H…O hydrogen bonds (Sun et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming derivatives with significant properties. Reactions with hydrazine, phenylhydrazine, and other donor compounds in ethanol, in the presence of acetic or sulfuric acid, lead to the formation of pyrazolopyrazole derivatives, characterized by spectroscopic techniques and elemental analysis (Abou-Zied & El-Mansory, 2014).
Applications De Recherche Scientifique
Synthetic Methodologies and Derivative Formation
Research has demonstrated the synthesis of derivatives from pyrazolone compounds through reactions with various donor compounds, leading to the formation of pyrazolopyrazole derivatives. These reactions, facilitated by reflux in ethanol in the presence of acetic or sulfuric acid, yield products characterized by spectral methods including FT-IR, 1H-NMR, 13C-NMR, mass spectra, and elemental analysis, showcasing the compound's versatility in forming structurally diverse derivatives (Abou-Zied & El-Mansory, 2014).
Structural and Spectroscopic Characterization
The structural and spectroscopic properties of pyrazolone derivatives have been extensively studied, including analysis through X-ray diffraction, IR, UV-Vis, and NMR spectroscopy. These studies provide critical insights into the compound's structural dynamics and electronic properties, facilitating its application in various scientific fields. For example, derivatives have been synthesized and characterized, revealing details about molecular structure and potential functional applications (G. Naganagowda & A. Petsom, 2012).
Applications in Material Science and Bioactivity
Derivatives of this compound have shown promise in various applications, including as corrosion inhibitors for metals, indicating their potential utility in material science and engineering. Research has identified specific derivatives as highly effective corrosion inhibitors, providing a protective film on metal surfaces to prevent corrosion, which is crucial for industrial applications (Al-amiery et al., 2013). Furthermore, certain derivatives have been explored for their antimicrobial properties, indicating a broad spectrum of bioactivity that could lead to new therapeutic agents or antibacterial materials (Abdelrahman et al., 2020).
Propriétés
IUPAC Name |
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-16(11-13-7-9-15(20)10-8-13)17(21)19(18-12)14-5-3-2-4-6-14/h2-11,20H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFSAJXVYXGHKA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

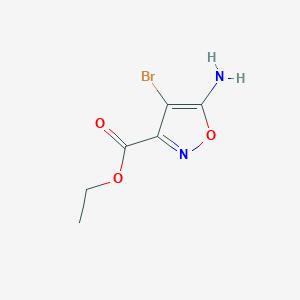
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
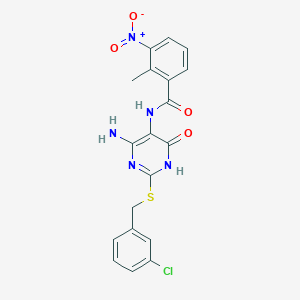
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
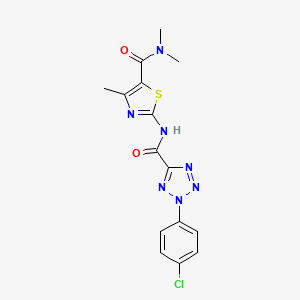
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
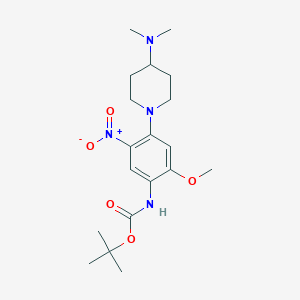
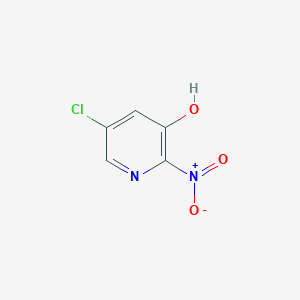
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
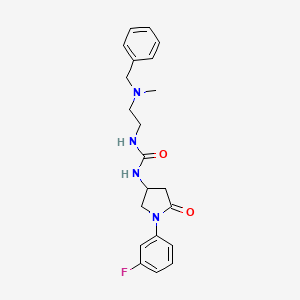
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)